molecular formula C10H19N3 B11736111 butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736111
M. Wt: 181.28 g/mol
InChI Key: PRIGGDXZLAMFAZ-UHFFFAOYSA-N
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Description

Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with butylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group. The reaction conditions often include solvents like ethanol or tetrahydrofuran (THF) and are conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the industrial synthesis more sustainable .

Chemical Reactions Analysis

Types of Reactions

Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole derivatives .

Scientific Research Applications

Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pyrazole ring is known to interact with metal ions and other biomolecules, which can influence the compound’s pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-1H-pyrazole-4-carbaldehyde
  • Butylamine
  • N-(tert-Butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

Butyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H19N3

Molecular Weight

181.28 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C10H19N3/c1-3-5-6-11-7-10-8-12-13(4-2)9-10/h8-9,11H,3-7H2,1-2H3

InChI Key

PRIGGDXZLAMFAZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CN(N=C1)CC

Origin of Product

United States

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